(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate
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Overview
Description
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate is a synthetic steroidal compound. It is structurally related to androstane, a type of steroid hormone. This compound is characterized by the presence of pyrrolidine groups at the 2 and 16 positions, hydroxyl groups at the 3 and 17 positions, and an acetate group at the 17 position. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:
Introduction of Pyrrolidine Groups: This can be achieved through nucleophilic substitution reactions where pyrrolidine is introduced at the 2 and 16 positions.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17 position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetate group or to convert ketones back to hydroxyl groups.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the acetate group would yield the corresponding alcohol.
Scientific Research Applications
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. The presence of pyrrolidine groups may enhance its binding affinity and specificity for certain receptors, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(pyrrolidin-1-yl)androstane-3,17-diol 17-acetate
- (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane
Uniqueness
Compared to similar compounds, (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate is unique due to the specific positioning of the pyrrolidine groups and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1190105-60-2 |
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Molecular Formula |
C29H48N2O3 |
Molecular Weight |
472.714 |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H48N2O3/c1-19(32)34-27-24(30-12-4-5-13-30)17-23-21-9-8-20-16-26(33)25(31-14-6-7-15-31)18-29(20,3)22(21)10-11-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
ZWPFZDSTDJWWSQ-RIQJFVKASA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)N6CCCC6 |
Origin of Product |
United States |
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